

Physicochemical Properties of Abiraterone N-Oxide: A Technical Guide

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Compound of Interest

Compound Name: Abiraterone N-Oxide

Cat. No.: B12405415

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Introduction

Abiraterone N-Oxide is a significant metabolite of abiraterone, the active pharmaceutical ingredient in Zytiga®, a key therapeutic agent in the management of metastatic castration-resistant prostate cancer. As a metabolite, a comprehensive understanding of its physicochemical properties is paramount for a complete picture of the parent drug's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth overview of the known physicochemical characteristics of **Abiraterone N-Oxide**, detailed experimental protocols for their determination, and a visualization of its place in the metabolic pathway of abiraterone acetate.

Data Presentation: Physicochemical Properties

Quantitative data for **Abiraterone N-Oxide** is not extensively available in the public domain. The following tables summarize the available computed data and provide a template for the presentation of experimentally determined values.

Table 1: General and Computed Physicochemical Properties of **Abiraterone N-Oxide**

Property	Value	Source
Chemical Structure	3-((3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine 1-oxide	SynZeal[1]
Molecular Formula	C ₂₄ H ₃₁ NO ₂	PubChem[2]
Molecular Weight	365.5 g/mol	PubChem[2]
CAS Number	2378463-76-2	LGC Standards[3]
Physical Appearance	White to Off-White Solid	CymitQuimica
Computed XLogP3	3.6	PubChem[2]
Topological Polar Surface Area	45.7 Å ²	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	1	PubChem

Table 2: Experimental Physicochemical Properties of **Abiraterone N-Oxide** (To Be Determined)

Property	Experimental Value	Method
Melting Point (°C)	TBD	Capillary Method / DSC
Aqueous Solubility (mg/mL)	TBD	Shake-Flask Method
pKa	TBD	Potentiometric Titration
LogP	TBD	Shake-Flask Method

Signaling and Metabolic Pathways

Abiraterone N-Oxide is a product of the metabolism of abiraterone acetate. The following diagram illustrates the metabolic conversion pathway.



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Metabolic conversion of abiraterone acetate.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of **Abiraterone N-Oxide** are provided below. These are representative methods and may require optimization based on specific laboratory conditions and equipment.

Aqueous Solubility Determination (Shake-Flask Method)

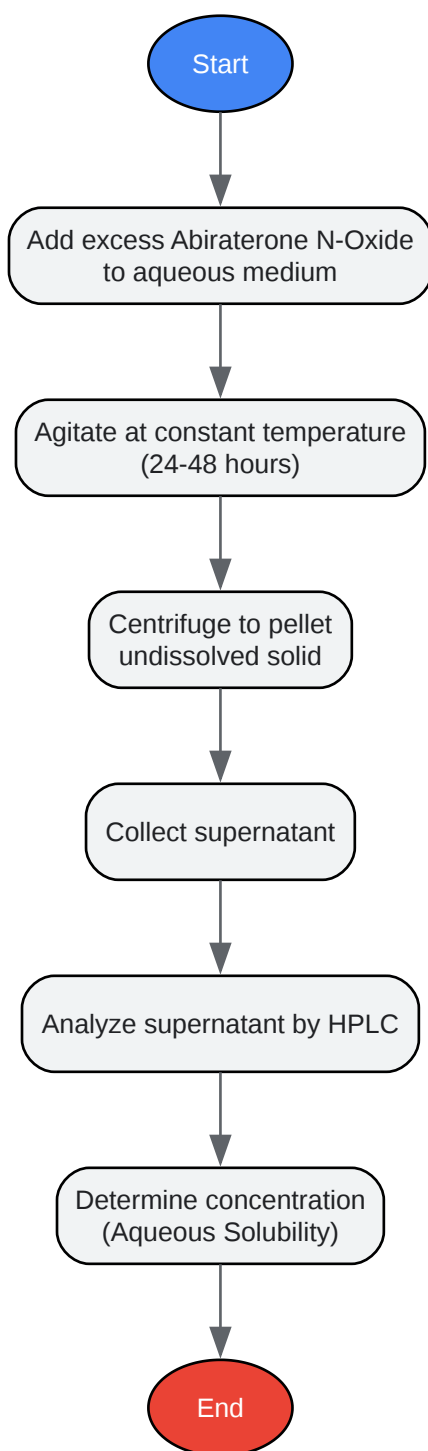
Objective: To determine the equilibrium solubility of **Abiraterone N-Oxide** in aqueous media (e.g., purified water, phosphate-buffered saline pH 7.4).

Materials:

- **Abiraterone N-Oxide** (solid)
- Purified water
- Phosphate-Buffered Saline (PBS), pH 7.4
- Orbital shaker/incubator
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Protocol:

- Prepare a calibration curve for **Abiraterone N-Oxide** using the HPLC system.
- Add an excess amount of solid **Abiraterone N-Oxide** to a known volume of the aqueous medium in a sealed container.
- Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
- Dilute the supernatant with the mobile phase and analyze by HPLC.
- Determine the concentration of **Abiraterone N-Oxide** in the supernatant using the previously generated calibration curve. This concentration represents the aqueous solubility.



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Shake-flask solubility determination workflow.

pKa Determination (Potentiometric Titration)

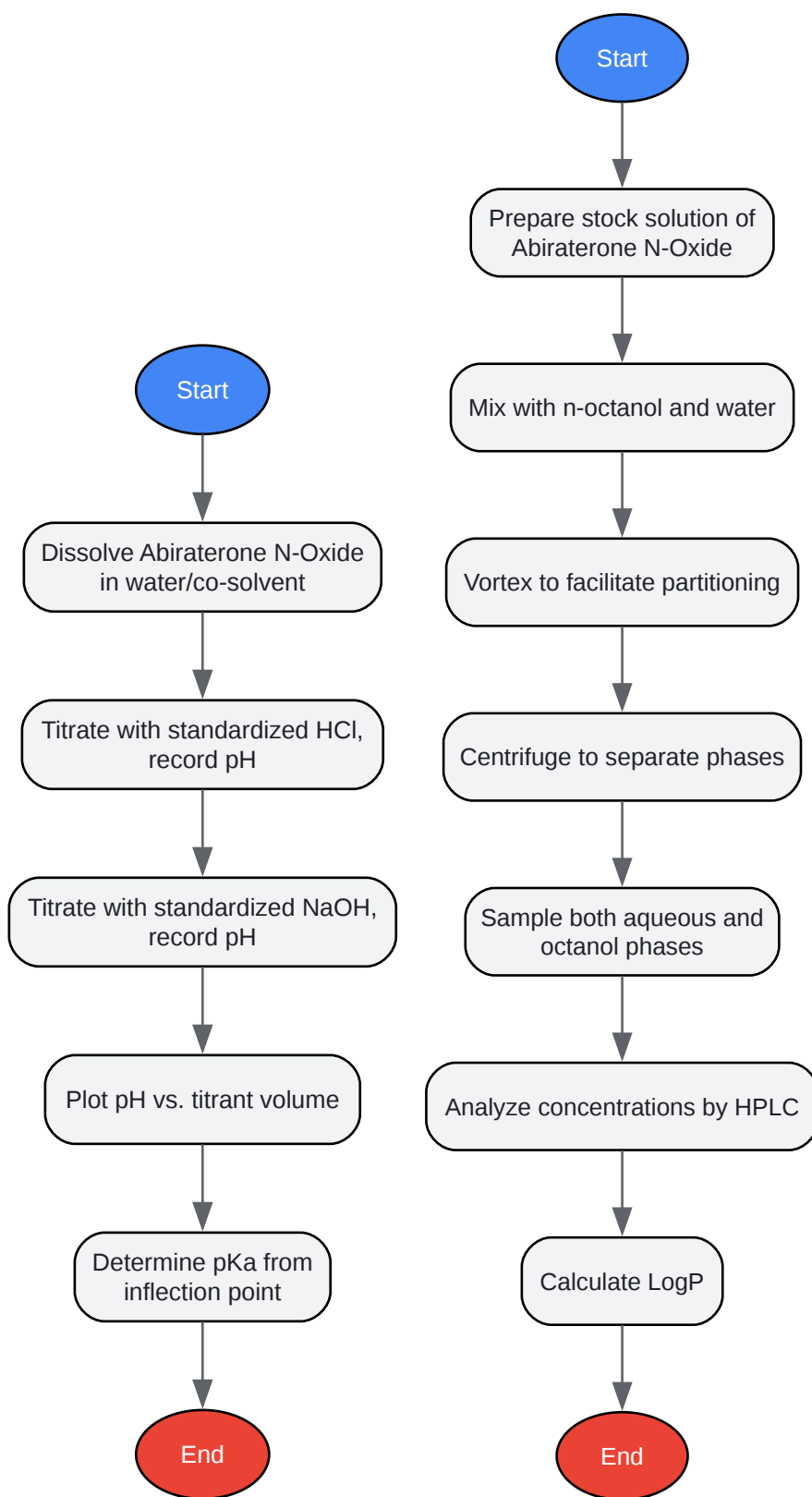
Objective: To determine the acid dissociation constant (pKa) of **Abiraterone N-Oxide**.

Materials:

- **Abiraterone N-Oxide**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
- Potassium chloride (KCl) for maintaining constant ionic strength
- Co-solvent (e.g., methanol or acetonitrile) if solubility is low
- Calibrated pH meter with a suitable electrode
- Magnetic stirrer and stir bar
- Burette

Protocol:

- Dissolve a precisely weighed amount of **Abiraterone N-Oxide** in a known volume of a water/co-solvent mixture with a constant ionic strength.
- Immerse the calibrated pH electrode into the solution.
- Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.
- After reaching a low pH, titrate the solution back with the standardized NaOH solution, again recording the pH at regular intervals of titrant addition.
- Plot the pH versus the volume of titrant added.
- The pKa value can be determined from the inflection point of the titration curve or by using appropriate software for data analysis.



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References

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- 2. Abiraterone N-Oxide | C₂₄H₃₁NO₂ | CID 129012002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Abiraterone N-Oxide | CAS 2378463-76-2 | LGC Standards [lgcstandards.com]
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